molecular formula C23H19ClN4O3 B6483883 N-[(4-chlorophenyl)methyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1326878-93-6

N-[(4-chlorophenyl)methyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B6483883
CAS No.: 1326878-93-6
M. Wt: 434.9 g/mol
InChI Key: KCVBLTKYPVVDFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-chlorophenyl)methyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure comprises:

  • Acetamide backbone: The nitrogen of the acetamide group is substituted with a 4-chlorophenylmethyl moiety, which may enhance lipophilicity and influence target binding.
  • Dihydropyridinone core: A 2-oxo-1,2-dihydropyridine ring provides a planar, conjugated system that can participate in π-π interactions.
  • 1,2,4-Oxadiazole substituent: The 5-position of the dihydropyridinone is linked to a 1,2,4-oxadiazole ring bearing a 3-methylphenyl group.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic motifs are critical.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3/c1-15-3-2-4-17(11-15)22-26-23(31-27-22)18-7-10-21(30)28(13-18)14-20(29)25-12-16-5-8-19(24)9-6-16/h2-11,13H,12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVBLTKYPVVDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It is suggested that similar compounds may interfere with certain biochemical processes, such as photosynthesis. The compound’s interaction with its targets could lead to changes in cellular functions, but more detailed studies are required to confirm this.

Result of Action

The compound’s interaction with its targets could potentially lead to changes in cellular functions. More research is needed to elucidate the specific molecular and cellular effects of this compound.

Biological Activity

N-[(4-chlorophenyl)methyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A 4-chlorophenyl group
  • A 1,2,4-oxadiazole moiety
  • A dihydropyridine unit

This structural diversity is believed to contribute to its biological activity.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. The mechanisms proposed include:

  • Inhibition of Cell Proliferation : The compound has shown cytotoxic effects on various cancer cell lines such as HCT-116 (colorectal), HeLa (cervical), and MCF-7 (breast) with IC50 values often below 100 μM .
  • Induction of Apoptosis : Studies have demonstrated that treatment with related oxadiazole derivatives can lead to increased apoptosis in cancer cells. This is characterized by morphological changes such as cell shrinkage and detachment from surfaces .

Antimicrobial Activity

The oxadiazole and dihydropyridine components are also associated with antimicrobial effects. Compounds similar to this compound have been reported to possess activity against various bacterial strains .

Cytotoxicity Studies

A study involving several derivatives of oxadiazole highlighted the compound's effectiveness against human cancer cell lines. For instance:

CompoundCell LineIC50 (μM)Mechanism
37HCT-11636Apoptosis induction
46HeLa34Apoptosis induction
OtherMCF-7<100Cell cycle arrest

These results indicate that modifications in the molecular structure can significantly influence anticancer potency .

Apoptotic Activity

The apoptotic activity was assessed using flow cytometry to evaluate phosphatidylserine translocation and caspase activation. The most active compounds induced significant apoptotic-like changes in treated cells .

Comparison with Similar Compounds

Compound A : 2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide ()

  • Key differences :
    • The oxadiazole ring is substituted with a 4-chlorophenyl group (vs. 3-methylphenyl in the target compound).
    • The acetamide nitrogen is linked to a 4-isopropylphenyl group (vs. 4-chlorophenylmethyl).
  • The bulky isopropyl group increases steric hindrance, which could reduce membrane permeability compared to the target’s chlorophenylmethyl group .

Compound B : 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide ()

  • Key differences: Replaces the dihydropyridinone core with a pyrazole ring containing a methylsulfanyl group. The oxadiazole is substituted with a 4-methoxyphenyl group.
  • Implications: The methoxy group improves solubility due to its polar nature but may reduce hydrophobic interactions in target binding.

Heterocyclic Core Modifications

Compound C : 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide ()

  • Key differences :
    • Features a 1,3,4-oxadiazole-2-thione core instead of 1,2,4-oxadiazole.
    • Includes a pyrimidinylthio group and a nitro substituent.
  • Implications :
    • The thione sulfur may increase electron density, altering reactivity.
    • The nitro group’s strong electron-withdrawing effect could enhance electrophilic character, affecting metabolic pathways .

Linker and Functional Group Variations

Compound D : N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()

  • Key differences :
    • Replaces the oxadiazole with a 1,2,4-triazole ring containing a sulfanyl linker.
    • Substituted with methoxy and ethyl groups.
  • Implications: The triazole’s nitrogen-rich structure may improve metal coordination capabilities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.